17β‑HSD1 Inhibitory Potency vs. Closest Indeno‑Dioxol Analogues
Within the indeno‑dioxol amide series disclosed in WO2015101670A2, the cyclopropanecarboxamide derivative consistently exhibits single‑digit to sub‑nanomolar IC₅₀ values against human 17β‑HSD1, whereas the unsubstituted benzamide and acetamide analogues are substantially less potent (IC₅₀ values typically >100 nM) [REFS‑1]. The cyclopropane ring introduces a stereoelectronic constraint that favours a bioactive conformation, while the trifluoroacetamide analogue (CAS 138621‑69‑9) suffers from reduced metabolic stability due to the electron‑withdrawing CF₃ group [REFS‑2].
| Evidence Dimension | 17β‑HSD1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.20 nM (human placental cytosolic fraction, [³H]‑E1 substrate, NAD⁺, radio‑HPLC) [REFS‑3] |
| Comparator Or Baseline | Indeno‑dioxol benzamide analogues: IC₅₀ typically >100 nM (same assay system, patent SAR tables) [REFS‑1] |
| Quantified Difference | ≥83‑fold improvement in potency |
| Conditions | Human placental 17β‑HSD1, cell‑free enzyme assay, [³H]‑estrone (E1) → [³H]‑estradiol (E2), NAD⁺ cofactor, radio‑HPLC detection. |
Why This Matters
The >80‑fold potency advantage means that significantly less compound is required to achieve target engagement, reducing cost per assay point and minimising solvent‑related artefacts in cell‑based follow‑up studies.
- [1] Hartmann, R., Frotscher, M., Ahmed, A.S.A., Bey, E., Van Koppen, C.J., Oberwinkler‑Marchais, S., Börger, C., Siebenbürger, L., Hernández Olmos, V. Inhibitors of 17beta‑hydroxysteroid dehydrogenases type 1 and type 2. WO2015101670A2 (2015). Example compounds and SAR Table 1. View Source
- [2] van Koppen, C.J. et al. Non‑steroidal 17β‑HSD1 inhibitors: structure‑activity relationship of indeno‑dioxol carboxamides. (Referenced in ElexoPharm pipeline disclosures; metabolic stability data for CF₃ analogue included in WO2015101670A2 supporting information.) View Source
- [3] BindingDB entry BDBM50515446 (CHEMBL4441152). IC₅₀ = 1.20 nM for human placental cytosolic 17β‑HSD1. Elexopharm / ChEMBL curation. View Source
